molecular formula C19H19N3O2 B12900572 2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide CAS No. 921211-21-4

2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide

Cat. No.: B12900572
CAS No.: 921211-21-4
M. Wt: 321.4 g/mol
InChI Key: JXJFEHNNHRJHTB-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is an organic compound that features a quinoline core structure substituted with an aminophenoxy group and an isopropylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the aminophenoxy group: This step involves the nucleophilic aromatic substitution of a halogenated quinoline derivative with 4-aminophenol.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate product with isopropylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of partially or fully hydrogenated quinoline derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with amino acid residues in proteins, while the quinoline core can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of enzyme activity or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)-2,6-dimethylaniline: Similar structure but with dimethyl groups instead of the isopropylcarboxamide group.

    10,10-Bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Contains a benzothiazole core instead of a quinoline core.

Uniqueness

2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with both proteins and DNA makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

921211-21-4

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-aminophenoxy)-N-propan-2-ylquinoline-6-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-12(2)21-19(23)14-3-9-17-13(11-14)4-10-18(22-17)24-16-7-5-15(20)6-8-16/h3-12H,20H2,1-2H3,(H,21,23)

InChI Key

JXJFEHNNHRJHTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=C(C=C3)N

Origin of Product

United States

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